Quinamine

Overview

Description

Quinamine is a naturally occurring alkaloid found in various plant species, particularly in the Cinchona genus. This compound is known for its complex structure and significant biological activities. This compound has been studied for its potential therapeutic applications, especially in the treatment of malaria and other parasitic diseases.

Mechanism of Action

Target of Action

Quinamine, also known as Conthis compound, is a quinoline alkaloid . It is derived from the bark of the cinchona tree and is used as an antimalarial drug . The primary targets of this compound are the Plasmodium species , specifically Plasmodium falciparum , which are responsible for causing malaria .

Mode of Action

It is theorized that this compound and related anti-malarial drugs are toxic to the malaria parasite . Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the malaria parasite, thereby treating the malaria infection.

Biochemical Pathways

This compound affects the heme detoxification pathway in the malaria parasite . It inhibits the biocrystallization of hemozoin, a process that the parasite uses to detoxify the heme produced during the digestion of hemoglobin . This inhibition leads to the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Pharmacokinetics (ADME Properties)

It is known that this compound is used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the death of the malaria parasite , leading to the treatment of the malaria infection . By inhibiting the parasite’s ability to detoxify heme, this compound causes the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that resistance to this compound has emerged in some regions of the world , suggesting that geographical location and associated factors such as local parasite strains and their resistance patterns can influence the efficacy of this compound

Biochemical Analysis

Biochemical Properties

Quinamine, as a quinoline alkaloid, has several beneficial effects. Quinamines are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Quinamines, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are this compound related compounds .

Cellular Effects

This compound is toxic to the auditory system, commonly inducing hearing loss and tinnitus, presumably due to its ototoxic effects on disruption of cochlear hair cells and blockade of ion channels of neurons in the auditory system . To a lesser extent, this compound also causes ataxia, tremor, and dystonic reactions .

Molecular Mechanism

The theorized mechanism of action for this compound and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Temporal Effects in Laboratory Settings

The time-dependent fluorescence of this compound that occurs following excitation by a short burst of UV light follows a first-order exponential decay . This decay is characterized by two parameters: an initial intensity and a time constant .

Metabolic Pathways

This compound, as a quinoline alkaloid, is involved in various metabolic pathways. Quinamines are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups .

Transport and Distribution

This compound is distributed within the body with a volume of distribution of 1.43 ± 0.18 L/kg in healthy pediatric controls and 0.87 ± 0.12 L/kg in Plasmodium falciparum malaria pediatric patients .

Subcellular Localization

This may have important implications for both chemoprotection and the bioactivation of DNA-damaging antitumor quinones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinamine can be synthesized through several methods, including the Diels-Alder reaction. One notable method involves the dimerization of ortho-quinamine via Co-nitrenoid insertion. This process includes the preparation of Cp*Co(III) complexes and the amidative Diels-Alder dimerization of 2,6-disubstituted phenyl azidoformates .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the bark of Cinchona trees. The extraction process includes the use of solvents and purification techniques to isolate this compound from other alkaloids present in the plant material.

Chemical Reactions Analysis

Types of Reactions

Quinamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrothis compound.

Substitution: Various N-substituted this compound derivatives.

Scientific Research Applications

Quinamine has a wide range of scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.

Industry: Utilized in the synthesis of complex organic compounds and as a precursor for other alkaloids.

Comparison with Similar Compounds

Quinamine is part of the Cinchona alkaloid family, which includes other compounds such as quinine, quinidine, cinchonidine, and cinchonine. These alkaloids share a similar quinoline structure but differ in their stereochemistry and specific biological activities. This compound is unique due to its specific molecular structure and its distinct biological properties .

Similar Compounds

Quinine: Known for its antimalarial properties.

Quinidine: Used as an antiarrhythmic agent.

Cinchonidine: Utilized in asymmetric synthesis.

Cinchonine: Studied for its potential therapeutic applications.

Properties

CAS No. |

464-85-7 |

|---|---|

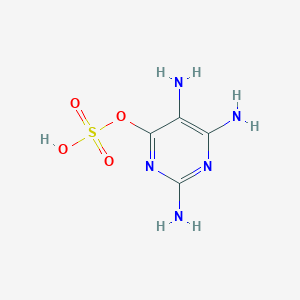

Molecular Formula |

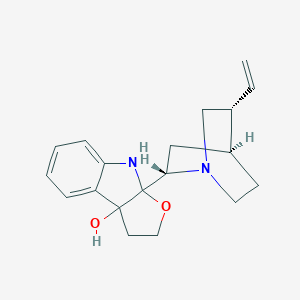

C19H24N2O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1 |

InChI Key |

ALNKTVLUDWIWIH-HLQCWHFUSA-N |

SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Appearance |

Powder |

Key on ui other cas no. |

464-85-7 |

Synonyms |

quinamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinamine?

A1: this compound has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques such as 13C-NMR have been used to characterize this compound. []

Q3: Does this compound exhibit any catalytic properties?

A3: While this compound itself hasn't been extensively studied as a catalyst, derivatives like [(Sulfinyl or sulfonyl)methyl]-substituted p-quinamines have been utilized in the synthesis of 4-aminotropones. []

Q4: Can you elaborate on the mechanism of 4-aminotropone synthesis using this compound derivatives?

A4: The process involves treating 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienones (p-quinamines) with NaH. This leads to the formation of an α-sulfonyl carbanion, which attacks the cyclohexadienone intramolecularly, creating a norcaradiene-like enolate intermediate. This intermediate undergoes ring expansion, expelling a methyl sulfinate anion or SO2, and ultimately yielding the 4-aminotropone. [, ]

Q5: How do structural modifications of this compound affect its activity?

A5: Research on this compound analogs, particularly those with variations in the substituents on the cyclohexadienone ring and the carbon linked to the sulfur function, demonstrates that these modifications can significantly influence the regiocontrol and yield of 4-aminotropone synthesis. [] For example, introducing a proline substituent to the nitrogen of the starting p-quinamine enabled the synthesis of an enantiopure 4-aminotropone. []

Q6: What is the significance of enantiopure 4-aminotropone in organic synthesis?

A6: Enantiopure 4-aminotropone derived from modified this compound has shown great potential in asymmetric Diels-Alder reactions with maleimide. These reactions exhibit high endo and pi-facial diastereoselectivity, highlighting the importance of precise structural modifications in controlling the stereochemical outcome of reactions. []

Q7: What are this compound rearrangements?

A7: this compound rearrangements are acid-catalyzed conversions of (arylamino)cyclohexadienones, representing a subset of the diverse rearrangements observed in N-substituted arylamino compounds. [] These rearrangements, often classified as aromatic rearrangements, were first explored in the early 20th century. []

Q8: Can you provide an example of a this compound rearrangement?

A8: One well-studied example involves the acid-catalyzed rearrangement of 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone (a this compound) in aqueous methanol. This reaction yields 4'-amino-6-bromo-2,4-dimethyldiphenyl ether as the major product, alongside byproducts like 1,3-dimethylcarbazole and its derivatives. []

Q9: What is the mechanism of this compound rearrangements?

A9: Kinetic isotope effect studies using labeled this compound suggest that the formation of 4'-amino-6-bromo-2,4-dimethyldiphenyl ether from 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone occurs through a concerted process, specifically a (5,5)-sigmatropic rearrangement. This finding suggests that the reaction does not proceed through a two-step mechanism involving the formation of a π-complex. [, ]

Q10: Are there other pathways for this compound rearrangements?

A10: Yes, the presence of substituents on the this compound structure can influence the rearrangement pathway. For instance, a this compound with a methyl substituent in the para position of the arylamino ring can undergo rearrangement to form a biphenyl, with the expulsion of a labile group from the cyclohexadienone ring. [] Additionally, a less common pathway can lead to the formation of a diphenylamine. []

Q11: What are some recent applications of p-quinamines in organic synthesis?

A11: p-Quinamines, as stable and easily accessible prochiral 2,5-cyclohexadienones, have emerged as versatile building blocks in organic synthesis. Recent applications include:

- Synthesis of Functionalized Thiazolidin-2-imine and Oxazolidin-2-one Derivatives: p-Quinamines undergo [3 + 2] annulation reactions with isothiocyanates (under catalyst- and solvent-free conditions) and CO2 (using DABCO as an organocatalyst) to yield these valuable heterocyclic compounds. []

- Access to Functionalized 1,2,4-Triazinone Derivatives: DABCO-mediated [3+3] annulation of p-quinamines with nitrile imines provides an efficient route to these heterocycles. []

- Construction of Multisubstituted Hydrocarbazoles: The (3 + 2)-annulation reaction between p-quinamines and arynes allows the synthesis of multisubstituted hydrocarbazoles, an important class of heterocycles. []

Q12: What are the advantages of using p-quinamines in these reactions?

A12: The use of p-quinamines in these transformations offers several advantages, including mild reaction conditions, broad substrate scope, tolerance to various functional groups, and high diastereoselectivities in many cases. These attributes make p-quinamines valuable synthons for constructing diverse and complex molecular architectures. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)

![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)

![(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B119100.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)